molecular formula C14H13N3O3 B11794044 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11794044
M. Wt: 271.27 g/mol
InChI Key: WRPHRTLTLTUUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a triazole ring

Preparation Methods

The synthesis of 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling.

    Methoxylation and Hydroxylation:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.

    Reduction: The triazole ring can be reduced to a dihydrotriazole under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other phenol derivatives and triazole-containing molecules. Compared to these, 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study.

Similar compounds include:

  • 2-Methoxy-4-(1H-1,2,4-triazol-5-yl)phenol
  • 2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl)phenol
  • 4-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-methoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C14H13N3O3/c1-8-10(5-6-20-8)14-15-13(16-17-14)9-3-4-11(18)12(7-9)19-2/h3-7,18H,1-2H3,(H,15,16,17)

InChI Key

WRPHRTLTLTUUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.